2-Benzylsulfanyl-1-heptylbenzimidazole;hydrobromide
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Overview
Description
2-Benzylsulfanyl-1-heptylbenzimidazole;hydrobromide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzimidazole core with a benzylsulfanyl group at the 2-position and a heptyl group at the 1-position, with a hydrobromide salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-1-heptylbenzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the benzimidazole core with benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Addition of Heptyl Group: The heptyl group can be added through alkylation reactions using heptyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-1-heptylbenzimidazole undergoes various chemical reactions, including:
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-Benzylsulfanyl-1-heptylbenzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-1-heptylbenzimidazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Benzylsulfanyl-1-heptylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
2-benzylsulfanyl-1-heptylbenzimidazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2S.BrH/c1-2-3-4-5-11-16-23-20-15-10-9-14-19(20)22-21(23)24-17-18-12-7-6-8-13-18;/h6-10,12-15H,2-5,11,16-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJODVGOHYYNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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